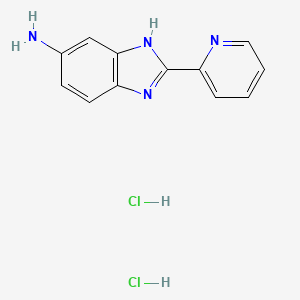

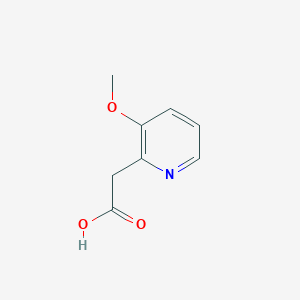

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride

Descripción general

Descripción

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

While specific synthesis methods for “2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride” are not available, pyridine derivatives can be synthesized through various methods. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some of the methods used .

Aplicaciones Científicas De Investigación

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride has a wide range of applications in scientific research. It has been used as a fluorescent dye in a variety of biochemical assays. For example, this compound has been used in the detection of nitric oxide in living cells. It has also been used in the synthesis of organic compounds, such as polymers and pharmaceuticals. Furthermore, this compound has been used as a reagent in the synthesis of other organic compounds, such as esters and amides.

Mecanismo De Acción

Target of Action

The primary target of 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride is collagen prolyl 4-hydroxylase , an enzyme involved in the synthesis of collagen . This compound has been evaluated for its biological activities against immortalized rat hepatic stellate cells (HSC-T6), which play a crucial role in liver fibrosis .

Mode of Action

The compound interacts with its target, collagen prolyl 4-hydroxylase, and inhibits its activity This inhibition results in a decrease in the synthesis of collagen, a key component of the extracellular matrix

Biochemical Pathways

The inhibition of collagen prolyl 4-hydroxylase affects the collagen synthesis pathway. This leads to a decrease in the production of collagen, which in turn can reduce fibrosis, a condition characterized by excessive deposition of collagen and other extracellular matrix components .

Result of Action

The compound’s action results in a significant reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound has potential anti-fibrotic effects. In fact, some derivatives of this compound have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride has several advantages for use in lab experiments. Firstly, it is a relatively inexpensive compound, making it accessible to most researchers. Secondly, it is a non-toxic compound, making it safe to handle and use in experiments. Finally, it is highly soluble in a variety of solvents, making it easy to work with. However, there are some limitations to using this compound in lab experiments. It is highly sensitive to light and heat, making it difficult to store and use in experiments. Furthermore, it is not very stable in aqueous solutions, making it difficult to work with in aqueous solutions.

Direcciones Futuras

There are several potential future directions for 2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride. Firstly, it could be used in the development of new fluorescent dyes for use in biochemical assays and other experiments. Secondly, it could be used in the development of new catalysts for the synthesis of organic compounds. Thirdly, it could be used in the development of new reagents for the synthesis of other organic compounds. Finally, it could be used to develop new anti-cancer drugs and treatments.

Análisis Bioquímico

Biochemical Properties

2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with collagen prolyl 4-hydroxylases, which are enzymes involved in the hydroxylation of proline residues in collagen . This interaction inhibits the activity of these enzymes, leading to a reduction in collagen synthesis. Additionally, the compound has shown potential in inhibiting the expression of collagen type I alpha 1 protein, which is crucial for the formation of collagen fibers .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In immortalized rat hepatic stellate cells, the compound has been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in the cell culture medium . This indicates its potential in modulating cellular functions related to fibrosis. Furthermore, the compound influences cell signaling pathways by inhibiting the activity of collagen prolyl 4-hydroxylases, which play a role in the post-translational modification of collagen .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to the active site of collagen prolyl 4-hydroxylases, inhibiting their enzymatic activity . This inhibition prevents the hydroxylation of proline residues in collagen, leading to a decrease in collagen synthesis. Additionally, the compound has been observed to affect gene expression by downregulating the expression of collagen type I alpha 1 protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in in vitro studies, maintaining its inhibitory effects on collagen synthesis over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower dosages, the compound effectively inhibits collagen synthesis without causing significant adverse effects . At higher dosages, there may be potential toxic effects, including disruption of normal cellular functions and potential toxicity to liver cells . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to collagen synthesis and degradation. The compound interacts with collagen prolyl 4-hydroxylases, inhibiting their activity and thereby affecting the hydroxylation of proline residues in collagen This interaction disrupts the normal metabolic flux of collagen synthesis, leading to a reduction in collagen production

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Understanding its subcellular localization can provide insights into its mechanism of action and potential interactions with other biomolecules

Propiedades

IUPAC Name |

2-pyridin-2-yl-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4.2ClH/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10;;/h1-7H,13H2,(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHPGSIYMYCPDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395239.png)

![N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate](/img/structure/B1395251.png)